(S)-CPP sodium salt
CAS No.:
Cat. No.: VC20188123
Molecular Formula: C9H8ClNaO2
Molecular Weight: 206.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8ClNaO2 |
---|---|
Molecular Weight | 206.60 g/mol |
IUPAC Name | sodium;(2S)-2-chloro-3-phenylpropanoate |
Standard InChI | InChI=1S/C9H9ClO2.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1 |
Standard InChI Key | HMHPCHNNVOLTFC-QRPNPIFTSA-M |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)[O-])Cl.[Na+] |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)[O-])Cl.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(S)-CPP sodium salt (CAS No. 194979-70-9) is a sodium salt derivative of the chiral carboxylic acid (S)-2-chloro-3-phenylpropanoic acid. Its systematic IUPAC name is (aS)-α-chloro-benzenepropanoic acid sodium salt . The compound’s molecular formula is C₉H₈ClO₂·Na, with a molecular weight of 206.60 g/mol . The (S)-configuration at the chiral center ensures stereoselective interactions in biological systems, distinguishing it from its racemic counterpart, (±)-CPP .
Structural Representation
The compound’s structure features a phenyl group attached to a propanoic acid backbone, with a chlorine atom at the α-position relative to the carboxylic acid group. The sodium ion balances the negative charge on the deprotonated carboxylate oxygen. Key structural descriptors include:
Physicochemical Properties
(S)-CPP sodium salt exhibits the following physical and chemical properties :
Property | Value |
---|---|
Appearance | White to beige powder |
Solubility in Water | 20 mg/mL (clear solution) |
Storage Temperature | 2–8°C |
Purity (HPLC) | ≥96% |
Flash Point | Not applicable (non-flammable) |
The compound’s high water solubility facilitates its use in aqueous experimental systems, while its stability at refrigeration temperatures ensures long-term viability in laboratory settings.
Synthesis and Production
Quality Control
Sigma-Aldrich, a leading supplier, verifies purity using HPLC and provides certificates of analysis (CoA) for each batch . Critical quality attributes include the absence of racemic contamination and residual solvents, ensuring reproducibility in research applications.
Biochemical Mechanism of Action
Modulation of Branched-Chain Amino Acid Levels
(S)-CPP sodium salt demonstrates a dose-dependent reduction in plasma levels of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—in wild-type mice, with a half-maximal effective concentration (EC₅₀) of 6.3 μM . This activity suggests involvement in metabolic pathways regulating amino acid catabolism, potentially through activation of the branched-chain α-keto acid dehydrogenase (BCKDH) complex . BCKDH is a mitochondrial enzyme complex responsible for the oxidation of BCAAs, linking (S)-CPP sodium salt to energy metabolism and nitrogen balance.
Research Applications
Metabolic Studies
(S)-CPP sodium salt is utilized in vivo to investigate BCAA metabolism and its implications in conditions such as obesity, diabetes, and hepatic encephalopathy . By reducing circulating BCAAs, researchers can model metabolic dysregulation and test therapeutic interventions targeting amino acid homeostasis.
Pharmacological Profiling
The compound’s ability to activate the BCKDH complex makes it a tool for studying mitochondrial dysfunction and energy metabolism. Studies have employed (S)-CPP sodium salt to elucidate the role of BCAAs in insulin resistance and cardiovascular diseases .
Comparative Studies with Racemic CPP
While (±)-CPP is widely used in neuroscience for its NMDA receptor antagonism , (S)-CPP sodium salt’s distinct mechanism highlights the divergent biological roles of enantiomers. Comparative studies using both compounds can disentangle metabolic vs. neurological effects of CPP derivatives.
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